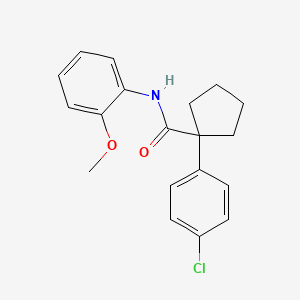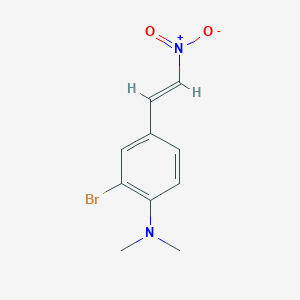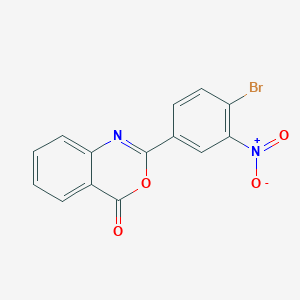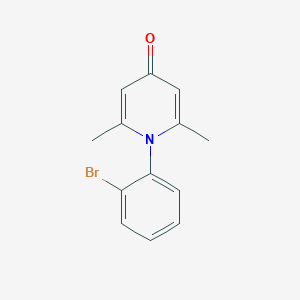
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate, also known as CMI, is a synthetic compound that has gained significant attention in scientific research due to its various potential applications. It is a derivative of indole-3-carboxylic acid and has a molecular formula of C18H13ClNO3.
Mécanisme D'action
The mechanism of action of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have antioxidant properties and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, one limitation of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is that it is not water-soluble, which limits its use in certain biological assays.
Orientations Futures
For the study of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate include the synthesis of novel derivatives, the study of its role in other biological systems, and its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chlorobenzoyl chloride with indole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate. This method has been optimized to yield high purity and high yield of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been used as a tool compound to study the role of indole-3-carboxylic acid derivatives in biological systems. It has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 1-(2-chlorobenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTSZWMOQYWXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)





